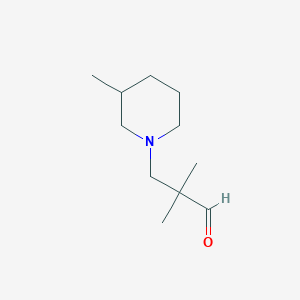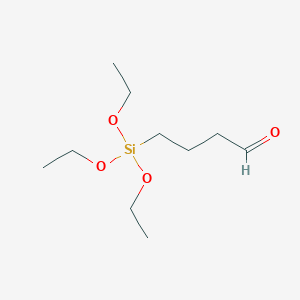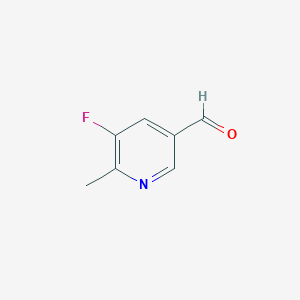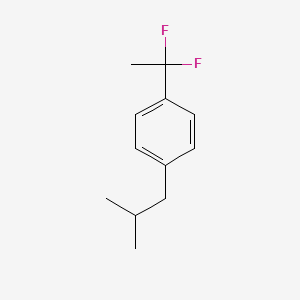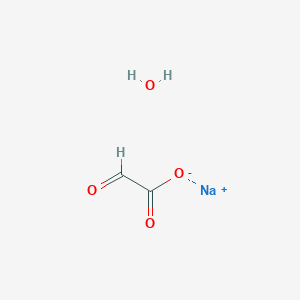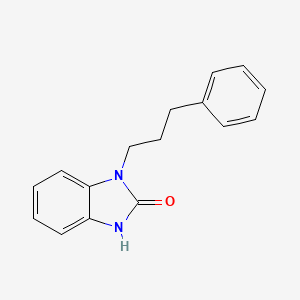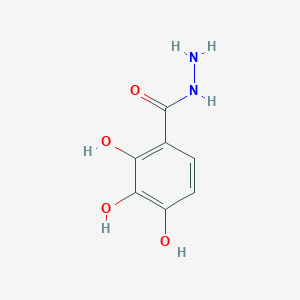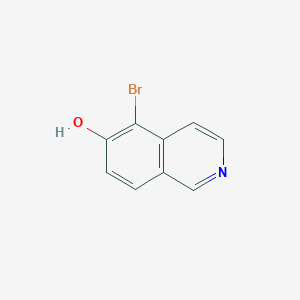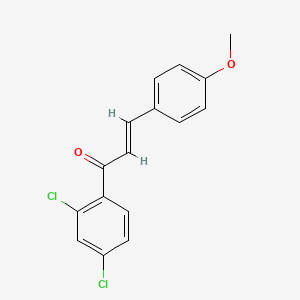
1-methyl-1H-pyrazole-5-sulfonamide
Overview
Description
1-Methyl-1H-pyrazole-5-sulfonamide is a chemical compound with the molecular formula C4H7N3O2S . It is related to the class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives, including this compound, often involves the use of 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide as a starting material . The newly synthesized sulfonamides are typically characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FT-IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement .Chemical Reactions Analysis
Pyrazole-sulfonamide derivatives, including this compound, have been found to exhibit antiproliferative activities against certain cell lines . This suggests that these compounds may undergo chemical reactions within biological systems that inhibit cell proliferation .Scientific Research Applications
Cyclooxygenase-2 Inhibition
1-Methyl-1H-pyrazole-5-sulfonamide derivatives have been researched for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A study found that a series of sulfonamide-containing 1,5-diarylpyrazole derivatives exhibited potent and selective inhibition of COX-2, leading to the development of celecoxib, a well-known anti-inflammatory drug (Penning et al., 1997).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been evaluated for their antiproliferative activities against cancer cell lines. A study synthesized derivatives from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide, finding that some compounds exhibited promising broad-spectrum antitumor activity comparable to common anticancer drugs (Mert et al., 2014).
CB1 Receptor Antagonism
Research into the CB1 receptor, which plays a role in the endocannabinoid system, included the synthesis and pharmacological testing of biaryl pyrazole sulfonamide derivatives. These studies aimed to investigate the potential of these compounds as CB1 receptor antagonists (Srivastava et al., 2008).
Future Directions
Given the antiproliferative activities of pyrazole-sulfonamide derivatives, future research could focus on further exploring the biological activities of these compounds and developing them into effective anticancer agents . Additionally, the synthesis methods for these compounds could be optimized to improve their yield and purity .
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazole-5-sulfonamide is a synthetic compound that has been shown to have significant biological activity It’s known that sulfonamides, a group of compounds to which this compound belongs, often target enzymes involved in the synthesis of essential biomolecules in organisms .
Mode of Action
It’s known that sulfonamides can inhibit certain enzymes, thereby disrupting the synthesis of essential biomolecules . This disruption can lead to the inhibition of growth and proliferation of cells or organisms.
Biochemical Pathways
It’s known that sulfonamides can interfere with the synthesis of folic acid, an essential nutrient for many organisms, by inhibiting the enzyme dihydropteroate synthetase . This can lead to a disruption in DNA synthesis and cell division.
Pharmacokinetics
It’s known that the solubility of a compound in various solvents can influence its bioavailability .
Result of Action
This compound has been shown to have significant antiproliferative activity against certain cell lines . This suggests that the compound may inhibit cell growth and division, potentially leading to cell death.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
1-methyl-1H-pyrazole-5-sulfonamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . Additionally, this compound can interact with other biomolecules, including nucleic acids and lipids, through hydrogen bonding and hydrophobic interactions . These interactions can alter the biochemical pathways and cellular functions in which these biomolecules are involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . In cancer cells, this compound has demonstrated antiproliferative effects by inducing cell cycle arrest and apoptosis . Furthermore, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can prevent substrate access or alter the enzyme’s conformation, leading to reduced catalytic activity. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes . These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light or extreme pH conditions can lead to the breakdown of this compound, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit the activity of enzymes involved in metabolic processes, such as carbonic anhydrase and cytochrome P450 . These interactions can alter metabolic flux and the levels of metabolites, leading to changes in cellular metabolism . Additionally, this compound can affect the activity of cofactors, such as NADH and FAD, further influencing metabolic pathways.
Properties
IUPAC Name |
2-methylpyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJCDJIOGZUTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)
